molecular formula C20H19N B14186271 Benzenemethanamine, N-[2-(phenylmethyl)phenyl]- CAS No. 851670-79-6

Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-

Cat. No.: B14186271
CAS No.: 851670-79-6
M. Wt: 273.4 g/mol
InChI Key: PIOPQUSIEQSLNQ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[2-(phenylmethyl)phenyl]- is an organic compound with the molecular formula C20H19N. It is also known by other names such as N-phenyl-N-(phenylmethyl)benzenemethanamine. This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms in a hydrocarbon framework. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[2-(phenylmethyl)phenyl]- typically involves the reaction of benzyl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of aniline attacks the carbon atom of benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent such as toluene or ethanol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenemethanamine, N-[2-(phenylmethyl)phenyl]- can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Benzenemethanamine, N-[2-(phenylmethyl)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[2-(phenylmethyl)phenyl]- involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-phenyl-: Similar structure but lacks the additional phenylmethyl group.

    Aniline, N-benzyl-: Contains a benzyl group attached to the nitrogen atom.

    Dibenzylamine: Contains two benzyl groups attached to the nitrogen atom.

Uniqueness

Benzenemethanamine, N-[2-(phenylmethyl)phenyl]- is unique due to the presence of both phenyl and phenylmethyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

851670-79-6

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

N,2-dibenzylaniline

InChI

InChI=1S/C20H19N/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)21-16-18-11-5-2-6-12-18/h1-14,21H,15-16H2

InChI Key

PIOPQUSIEQSLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NCC3=CC=CC=C3

Origin of Product

United States

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